2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 494203-96-2
VCID: VC6282500
InChI: InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2
SMILES: C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N
Molecular Formula: C13H12N2
Molecular Weight: 196.253

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

CAS No.: 494203-96-2

Cat. No.: VC6282500

Molecular Formula: C13H12N2

Molecular Weight: 196.253

* For research use only. Not for human or veterinary use.

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile - 494203-96-2

Specification

CAS No. 494203-96-2
Molecular Formula C13H12N2
Molecular Weight 196.253
IUPAC Name 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
Standard InChI InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2
Standard InChI Key NNCKFXSLMOOHLT-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N

Introduction

Structural and Molecular Characteristics

The compound consists of a tricyclic carbazole core, partially saturated at the 2,3,4,9-positions, with a nitrile (-CN) substituent at the 1-position. Key structural features include:

  • Stereochemistry: The tetrahydrocarbazole scaffold adopts a half-chair conformation in the cyclohexene ring, with disorder observed in methylene groups in crystallographic studies .

  • Bonding: The nitrile group enhances polarity and reactivity, facilitating further functionalization.

  • Crystallographic Data: X-ray studies reveal intermolecular N–H···π and C–H···π interactions stabilizing the crystal lattice .

PropertyValueReference
Molecular FormulaC13H12N2\text{C}_{13}\text{H}_{12}\text{N}_2
Molecular Weight196.25 g/mol
Boiling Point434.5 ± 33.0 °C
Density1.2 ± 0.1 g/cm³
Flash Point141.4 ± 10.6 °C

Synthesis Methods

Organocatalytic Asymmetric Synthesis

A 2024 study demonstrated the use of p-toluenesulfonic acid (PTSA) to catalyze the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole, yielding styrene atropisomers with 85–92% yields and high diastereoselectivity (dr>20:1dr > 20:1) . Chiral catalysts achieved moderate enantioselectivity (er=75:25er = 75:25), highlighting potential for asymmetric applications .

Green Synthesis Using Ionic Liquids

The ionic liquid [bmim][BF₄] catalyzed Fischer indole synthesis between phenylhydrazine derivatives and cyclohexanone in methanol, achieving 80–95% yields under mild conditions . This method reduces environmental impact and enables catalyst reuse for 3–5 cycles .

Conventional Fischer Indole Synthesis

Cyclization of substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions remains a robust approach, though it requires harsh reagents like HCl or H₂SO₄ .

MethodCatalystYieldSelectivityReference
OrganocatalyticPTSA85–92%dr>20:1dr > 20:1
Ionic Liquid ([bmim][BF₄])[bmim][BF₄]80–95%N/A
Fischer IndoleHCl/H₂SO₄70–85%Moderate

Physicochemical Properties

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis at high humidity. Recommended storage at 2–8°C in airtight containers .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d6d_6): δ 10.58 (s, 1H, NH), 7.30–6.79 (m, aromatic H), 2.70–2.50 (m, cyclohexene H) .

    • MS (ESI): m/z = 196.25 [M+H]⁺ .

Biological and Pharmacological Applications

Hypoglycemic Activity

Derivatives of this compound exhibit 1.2× the hypoglycemic effect of metformin in HepG2 cells via AMP-activated protein kinase (AMPK) activation, a key regulator of glucose metabolism. In murine models, it reduced blood glucose levels comparably to pioglitazone but with 30% less weight gain.

Antiviral Activity

Analogues bearing the tetrahydrocarbazole scaffold inhibit Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with IC₅₀ values as low as 550 nM . Optimization of C-1 substituents (e.g., n-propyl) enhanced potency .

CRTH2 Receptor Antagonism

As a CRTH2 antagonist, the compound blocks prostaglandin D₂ (PGD₂) binding, showing promise for treating allergic asthma and dermatitis. In vivo studies demonstrated reduced airway hyperresponsiveness and eosinophil infiltration.

ApplicationMechanismKey FindingReference
HypoglycemicAMPK activation1.2× efficacy vs. metformin
Antiviral (HCV)NS5B polymerase inhibitionIC₅₀ = 550 nM
Anti-allergicCRTH2 receptor antagonismReduced PGD₂ binding by 80%

Recent Advances and Future Directions

Optoelectronic Materials

The carbazole core’s charge-transfer properties make it suitable for organic light-emitting diodes (OLEDs) . Future studies may explore its incorporation into emissive layers.

Drug Discovery

Ongoing research focuses on:

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance AMPK binding.

  • Combination Therapies: Pairing with existing antidiabetics to mitigate side effects.

Green Chemistry

Scalable synthesis using continuous-flow reactors and biocatalysts could improve sustainability .

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